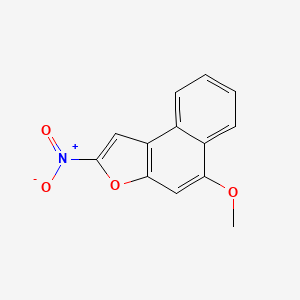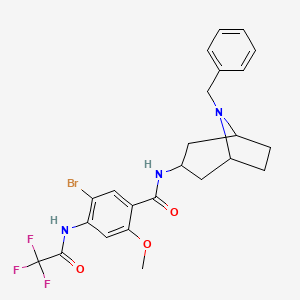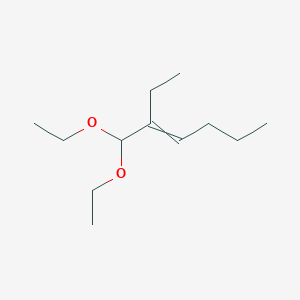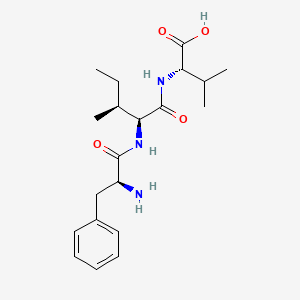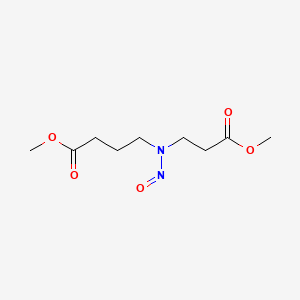
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- is a heterocyclic compound that belongs to the class of triazole derivatives. . The unique structure of this compound, which includes a triazole ring fused with a benzazepine ring, makes it an interesting subject for research and development.
Méthodes De Préparation
The synthesis of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be achieved through the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with different biological targets, making it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1,2,3-Triazolo(4,5-d)(2)benzazepine, 2,4-dihydro-6-(o-chlorophenyl)- can be compared with other similar compounds, such as benzodiazepines and other triazole derivatives. While benzodiazepines are known for their anxiolytic and hypnotic effects, triazole derivatives like this compound have a broader range of biological activities . This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
78131-57-4 |
|---|---|
Formule moléculaire |
C16H11ClN4 |
Poids moléculaire |
294.74 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)-2,4-dihydrotriazolo[4,5-d][2]benzazepine |
InChI |
InChI=1S/C16H11ClN4/c17-13-8-4-3-7-12(13)15-10-5-1-2-6-11(10)16-14(9-18-15)19-21-20-16/h1-8H,9H2,(H,19,20,21) |
Clé InChI |
AXCCJZGBGJKQEI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NNN=C2C3=CC=CC=C3C(=N1)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
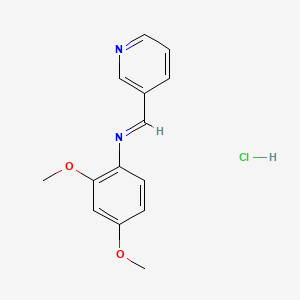
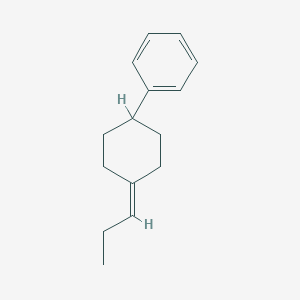
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)

